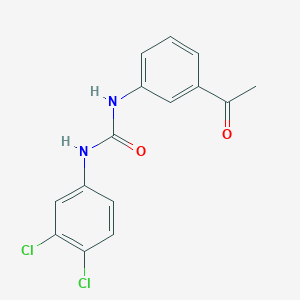![molecular formula C21H31N3O3 B5556419 2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)
2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from various precursors such as bromophenylmethyl derivatives, hydroxyethylpiperazine, and specific protective groups for methacrylic acid. These processes involve careful optimization of reaction conditions, including raw material ratios, reaction times, and temperatures, to achieve high yields of the desired products. For instance, the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions results in the product with significant yield (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of related compounds often exhibits specific geometric configurations, including monoclinic symmetry and unique puckering parameters in their crystalline states. For example, the crystal structure of a related compound revealed monoclinic symmetry with specific unit cell dimensions, indicating a flattened boat conformation of the triazine ring, which significantly influences its chemical behavior and interactions (A. Dolzhenko et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving related compounds often include protective group strategies, selective cleavage under specific conditions, and transformations into various derivatives through reactions with different reagents. For instance, 2-(pyridin-2-yl)ethanol serves as a protective group for methacrylic acid, showcasing the versatility of these compounds in chemical synthesis (Marios Elladiou & C. S. Patrickios, 2012).
Wissenschaftliche Forschungsanwendungen
Pyridine Derivatives and Their Applications
Pharmacological Properties : Pyridine derivatives, such as those involving piperazine and methoxy groups, often display significant biological activities. For example, N-substituted piperazinyl quinolones have been synthesized and evaluated for in-vitro antibacterial activity, showing potential as antibacterial agents against various bacterial strains (Foroumadi et al., 1999).
Catalytic Activities : Compounds containing pyridinyl groups have been used as catalysts in chemical reactions. For instance, palladium(II) complexes of (pyridyl)imine ligands served as effective catalysts for the methoxycarbonylation of olefins, indicating their utility in synthetic organic chemistry (Zulu et al., 2020).
Material Science : In the field of material science, pyridine and its derivatives have been explored for their properties in forming complexes and polymers. For example, magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have shown promise in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide, relevant for biomedical and biodegradable material applications (Wang et al., 2012).
Chemical Synthesis : Pyridinyl groups play a crucial role in facilitating various chemical reactions, including the synthesis of novel compounds with potential therapeutic applications. For instance, reactions of furo[2,3-b]pyrrole and furo[3,2-b]pyrrole-type aldehydes have led to the development of new compounds with potential as anti-inflammatory and analgesic agents (Sleziak et al., 1999).
Eigenschaften
IUPAC Name |
2-[4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-15-11-22-20(17(3)21(15)26-4)14-23-8-9-24(18(12-23)7-10-25)13-19-6-5-16(2)27-19/h5-6,11,18,25H,7-10,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKYUFLZYRMYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2CCO)CC3=NC=C(C(=C3C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)
![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)
![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)

![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)


![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

methanone](/img/structure/B5556433.png)